Methyl 4-(((1-nicotinoylpiperidin-4-yl)methyl)carbamoyl)benzoate Methyl 4-(((1-nicotinoylpiperidin-4-yl)methyl)carbamoyl)benzoate
Brand Name: Vulcanchem
CAS No.: 1396876-90-6
VCID: VC4281493
InChI: InChI=1S/C21H23N3O4/c1-28-21(27)17-6-4-16(5-7-17)19(25)23-13-15-8-11-24(12-9-15)20(26)18-3-2-10-22-14-18/h2-7,10,14-15H,8-9,11-13H2,1H3,(H,23,25)
SMILES: COC(=O)C1=CC=C(C=C1)C(=O)NCC2CCN(CC2)C(=O)C3=CN=CC=C3
Molecular Formula: C21H23N3O4
Molecular Weight: 381.432

Methyl 4-(((1-nicotinoylpiperidin-4-yl)methyl)carbamoyl)benzoate

CAS No.: 1396876-90-6

Cat. No.: VC4281493

Molecular Formula: C21H23N3O4

Molecular Weight: 381.432

* For research use only. Not for human or veterinary use.

Methyl 4-(((1-nicotinoylpiperidin-4-yl)methyl)carbamoyl)benzoate - 1396876-90-6

Specification

CAS No. 1396876-90-6
Molecular Formula C21H23N3O4
Molecular Weight 381.432
IUPAC Name methyl 4-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methylcarbamoyl]benzoate
Standard InChI InChI=1S/C21H23N3O4/c1-28-21(27)17-6-4-16(5-7-17)19(25)23-13-15-8-11-24(12-9-15)20(26)18-3-2-10-22-14-18/h2-7,10,14-15H,8-9,11-13H2,1H3,(H,23,25)
Standard InChI Key TYBPMWWZFLXPAS-UHFFFAOYSA-N
SMILES COC(=O)C1=CC=C(C=C1)C(=O)NCC2CCN(CC2)C(=O)C3=CN=CC=C3

Introduction

Methyl 4-(((1-nicotinoylpiperidin-4-yl)methyl)carbamoyl)benzoate is a complex organic compound with a molecular formula of C21H23N3O4 and a molecular weight of 381.4 g/mol . This compound features a combination of functional groups, including a nicotinoyl moiety, a piperidine ring, and a carbamoyl group attached to a benzoate ester. The presence of these diverse functional groups suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals.

Synthesis and Preparation

The synthesis of Methyl 4-(((1-nicotinoylpiperidin-4-yl)methyl)carbamoyl)benzoate likely involves multiple steps, including the formation of the nicotinoylpiperidine intermediate and its subsequent coupling with a carbamoyl group, followed by attachment to a methyl benzoate moiety. Specific synthesis methods may involve the use of coupling agents and controlled reaction conditions to achieve high yields and purity.

Potential Applications

Given its complex structure, Methyl 4-(((1-nicotinoylpiperidin-4-yl)methyl)carbamoyl)benzoate may have potential applications in medicinal chemistry, particularly in the development of drugs targeting specific biological pathways. The presence of a nicotinoyl group, known for its involvement in various biological processes, suggests that this compound could interact with enzymes or receptors involved in these pathways.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator